An In-depth Technical Guide to N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine
An In-depth Technical Guide to N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the polyamine N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, a compound of significant interest in the field of advanced drug delivery. While it is sometimes referred to by the common name N-(2-aminoethyl)piperazine-1,4-diethylamine, this guide will adhere to its IUPAC nomenclature. This molecule serves as a crucial building block in the synthesis of ionizable lipids, which are key components of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including mRNA and CRISPR-Cas9 gene editing systems. Its unique structure, featuring multiple amine groups, is pivotal to the formulation of effective non-viral vectors for gene therapy.
Chemical Identity and Physicochemical Properties
A clear understanding of the chemical and physical properties of N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is essential for its application in research and development.
| Identifier | Value |
| IUPAC Name | N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine |
| Common Name | N-(2-aminoethyl)piperazine-1,4-diethylamine |
| CAS Number | 31295-54-2[1] |
| Molecular Formula | C10H25N5[1] |
| Molecular Weight | 215.34 g/mol [1] |
| Physicochemical Property | Value |
| Appearance | Solid, semi-solid, or liquid |
| Boiling Point | 348.8 ± 10.0 °C at 760 mmHg |
| Density | 1.011 ± 0.06 g/cm³ |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere |
Synthesis
While N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is commercially available from various suppliers, a plausible synthetic route can be extrapolated from the synthesis of similar polyamines. A potential method involves the reaction of diethylenetriamine with a suitably activated piperazine derivative.
Note: A detailed, publicly available experimental protocol for the specific synthesis of this compound is not readily found in the literature. The following is a generalized conceptual pathway.
Conceptual Synthetic Pathway
The synthesis could potentially be achieved through the nucleophilic substitution reaction between a large excess of diethylenetriamine and a piperazine derivative with two leaving groups, such as 1,4-bis(2-chloroethyl)piperazine. The excess of diethylenetriamine would be necessary to favor the desired di-substitution product and minimize polymerization. The reaction would likely be carried out in a suitable solvent and in the presence of a base to neutralize the acid formed during the reaction. Purification would likely involve distillation under reduced pressure or column chromatography.
Spectroscopic Data
Spectroscopic data is critical for the verification of the chemical structure and purity of N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine. While specific spectra are proprietary to commercial suppliers, the expected spectral features are outlined below.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a complex pattern of multiplets in the aliphatic region (typically 2.0-3.5 ppm) corresponding to the various methylene (-CH2-) groups of the piperazine ring and the ethylenediamine chains. The signals for the amine (-NH and -NH2) protons would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would display a series of peaks in the range of approximately 35-60 ppm, corresponding to the different carbon environments within the molecule's aliphatic framework.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M+) at m/z 215, along with a fragmentation pattern characteristic of polyamines, involving the cleavage of C-C and C-N bonds.
Applications in Drug Delivery
The primary application of N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is as a foundational amine for the synthesis of ionizable lipids used in LNPs. These LNPs are highly effective vehicles for the in vivo delivery of RNA-based therapeutics.
Synthesis of the Ionizable Lipidoid C12-200
A prominent example is the synthesis of the lipidoid C12-200, which has been demonstrated to be highly effective for in vivo gene silencing.
Experimental Protocol: Synthesis of C12-200
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Materials:
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N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine (referred to as amine 200)
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1,2-epoxyhexadecane (C12)
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Glass scintillation vials
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Procedure:
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Combine N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine and 1,2-epoxyhexadecane in a glass scintillation vial at a molar ratio of 1:5.
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Stir the mixture at 90°C for 3 days in the absence of a solvent.
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The resulting product, C12-200, can be used without further purification for the formulation of lipid nanoparticles.
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Formulation of Lipid Nanoparticles for mRNA Delivery and Gene Editing
C12-200, synthesized from the title compound, is a key component in LNP formulations for the delivery of mRNA and CRISPR-Cas9 machinery.
Experimental Protocol: LNP Formulation
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Materials:
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Ionizable lipid (e.g., C12-200)
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Phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
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Cholesterol
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PEG-lipid (e.g., C14-PEG2000)
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mRNA or CRISPR-Cas9 components in a suitable buffer (e.g., citrate buffer, pH 3.0)
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Ethanol
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Microfluidic mixing device (e.g., NanoAssemblr)
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Procedure:
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Dissolve the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol to create a lipid mixture. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).
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Dissolve the nucleic acid cargo in an acidic aqueous buffer.
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Utilize a microfluidic device to rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
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The rapid mixing process leads to the self-assembly of LNPs encapsulating the nucleic acid cargo.
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The resulting LNP solution is then typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
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Mechanism of Action in Gene Delivery
The compound itself does not have a direct biological mechanism of action in terms of modulating signaling pathways. Its function is to impart specific physicochemical properties to the LNPs that enable efficient delivery of their genetic payload.
Cellular Uptake and Endosomal Escape
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Systemic Circulation and Cellular Targeting: Once administered, LNPs circulate in the bloodstream. They can be designed to passively target certain tissues, like the liver, or functionalized with ligands for specific cell targeting.
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Endocytosis: LNPs are taken up by target cells through endocytosis.
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Endosomal Acidification and Release: The key to the effectiveness of ionizable lipids derived from N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine lies in their pH-responsive nature. In the acidic environment of the endosome, the tertiary amine groups of the ionizable lipid become protonated. This positive charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.
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Therapeutic Action: Once in the cytoplasm, mRNA can be translated into protein by ribosomes, or CRISPR-Cas9 components can translocate to the nucleus to perform gene editing.
Visualizations
Workflow for LNP-mediated CRISPR-Cas9 Gene Editing
